5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-(Chloromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloromethyl-1H-pyrrolo[2,3-b]pyridine with suitable reagents to form the desired pyrazolo[3,4-b]pyridine structure . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can have different functional groups attached to the pyrazole or pyridine rings .
Scientific Research Applications
5-(Chloromethyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine: This compound shares a similar structure but lacks the pyrazole ring.
2-Chloro-5-(chloromethyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
5-(Chloromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combined pyrazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c8-2-5-1-6-4-10-11-7(6)9-3-5/h1,3-4H,2H2,(H,9,10,11) |
InChI Key |
QQNYRKDGFHLSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C=NN2)CCl |
Origin of Product |
United States |
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